molecular formula C25H31N3O3 B14095436 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

Cat. No.: B14095436
M. Wt: 421.5 g/mol
InChI Key: ZFXIAXCWVBABSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1H-pyrazole
  • 2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

Uniqueness

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol

InChI

InChI=1S/C25H31N3O3/c1-17-10-12-28(13-11-17)14-15-31-23-9-8-21(25(29)18(23)2)24-22(16-26-27-24)19-4-6-20(30-3)7-5-19/h4-9,16-17,29H,10-15H2,1-3H3,(H,26,27)

InChI Key

ZFXIAXCWVBABSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.